molecular formula C8H9I2NO3 B1672086 Iopydol CAS No. 5579-92-0

Iopydol

Cat. No. B1672086
CAS RN: 5579-92-0
M. Wt: 420.97 g/mol
InChI Key: TZADDXVKYWMEHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iopydol is the X-ray contrast reagent.
Iopydol is a Diagnostic Aid (Radiopaque Medium, Bronchographic).

Scientific research applications

MRI and CT Imaging Enhancements

Iopamidol, commonly known as Iopydol, has been explored for its potential use as a contrast agent in both MRI and CT imaging. A study by Aime et al. (2005) highlighted that Iopydol contains mobile protons that interact with water, potentially inducing a T2-shortening effect on water signal in MRI, detectable at certain concentrations. This suggests that Iopydol could be used as a chemical exchange saturation transfer (CEST) agent, enhancing diagnostic capabilities in combined MRI and CT studies.

Kidney pH Mapping

In another application, Longo et al. (2011) demonstrated the use of Iopydol for pH mapping of kidneys in vivo. The study found that Iopydol's amide proton pools have a pH-dependent exchange rate, allowing for accurate pH measurements within a specific range. This technique was successfully applied to mice, offering a novel method for monitoring kidney health and function.

Photocatalysis in Organic Chemistry

Moving beyond medical imaging, Iopydol derivatives have found applications in organic chemistry. Guo et al. (2013) reported the use of iodo-Bodipy, a derivative of Iopydol, immobilized on porous silica as an efficient recyclable photocatalyst. This catalyst was effective in photoredox catalytic tandem oxidation-[3+2] cycloaddition reactions, demonstrating its utility in synthesizing complex organic compounds like pyrrolo[2,1-a]isoquinoline.

Potential in Neurology and Cardiology

The relevance of Iopydol derivatives extends into neurology and cardiology. A study by Van Zandwijk et al. (1986) on N-isopropyl-p[123I]iodoamphetamine, related to Iopydol, showed its retention in the normal lung and utility as a perfusion tracer in lung cancer patients. This indicates potential applications in diagnosing and monitoring pulmonary diseases.

properties

IUPAC Name

1-(2,3-dihydroxypropyl)-3,5-diiodopyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9I2NO3/c9-6-2-11(1-5(13)4-12)3-7(10)8(6)14/h2-3,5,12-13H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZADDXVKYWMEHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CN1CC(CO)O)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9I2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90863565
Record name 1-(2,3-Dihydroxypropyl)-3,5-diiodo-4(1H)-pyridone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90863565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iopydol

CAS RN

5579-92-0
Record name Iopydol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5579-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iopydol [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005579920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iopydol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13389
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-(2,3-Dihydroxypropyl)-3,5-diiodo-4(1H)-pyridone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90863565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iopydol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.517
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IOPYDOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4661K682A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iopydol
Reactant of Route 2
Reactant of Route 2
Iopydol
Reactant of Route 3
Iopydol
Reactant of Route 4
Iopydol
Reactant of Route 5
Reactant of Route 5
Iopydol
Reactant of Route 6
Iopydol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.